molecular formula C16H16N2O4 B2686594 7-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzofuran-2-carboxamide CAS No. 1421493-28-8

7-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2686594
CAS No.: 1421493-28-8
M. Wt: 300.314
InChI Key: YNKOGVSKTFRIQT-UHFFFAOYSA-N
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Description

7-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a benzofuran core substituted with a methoxy group and an isoxazole moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzofuran ring using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Attachment of the Isoxazole Moiety: The isoxazole moiety can be synthesized separately and then attached to the benzofuran core through a coupling reaction. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The isoxazole moiety can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted isoxazole derivatives

Scientific Research Applications

7-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzofuran-2-carboxamide: shares structural similarities with other benzofuran derivatives and isoxazole-containing compounds.

    Benzofuran Derivatives: Compounds such as 2-(2-benzofuranyl)benzimidazole and 2-(2-benzofuranyl)benzothiazole.

    Isoxazole-Containing Compounds: Compounds such as 3-(5-methylisoxazol-3-yl)propanoic acid and 3-(5-methylisoxazol-3-yl)aniline.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-10-8-12(22-18-10)6-7-17-16(19)14-9-11-4-3-5-13(20-2)15(11)21-14/h3-5,8-9H,6-7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKOGVSKTFRIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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